molecular formula C17H23N3O2S B2702622 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-PROPYLPIPERIDINE-3-CARBOXAMIDE CAS No. 1421481-60-8

1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-PROPYLPIPERIDINE-3-CARBOXAMIDE

Cat. No.: B2702622
CAS No.: 1421481-60-8
M. Wt: 333.45
InChI Key: KPHPXCHQNSIXOI-UHFFFAOYSA-N
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Description

1-(6-Methoxybenzo[d]thiazol-2-yl)-N-propylpiperidine-3-carboxamide is a complex organic compound that features a benzo[d]thiazole ring, a piperidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-PROPYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzo[d]thiazole ring. One common method involves the reaction of 2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form the benzo[d]thiazole core. This intermediate is then reacted with propylamine and piperidine-3-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxybenzo[d]thiazol-2-yl)-N-propylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2).

Major Products

    Oxidation: Formation of 1-(6-hydroxybenzo[d]thiazol-2-yl)-N-propylpiperidine-3-carboxamide.

    Reduction: Formation of 1-(6-methoxybenzo[d]thiazol-2-yl)-N-propylpiperidine-3-amine.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-(6-Methoxybenzo[d]thiazol-2-yl)-N-propylpiperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-PROPYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the carboxamide group can form hydrogen bonds with target molecules, stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Fluorobenzo[d]thiazol-2-yl)hydrazine
  • 1-(6-Chlorobenzo[d]thiazol-2-yl)hydrazine
  • Methyl 6-methoxybenzo[d]thiazole-2-carboxylate

Uniqueness

1-(6-Methoxybenzo[d]thiazol-2-yl)-N-propylpiperidine-3-carboxamide is unique due to the presence of the methoxy group on the benzo[d]thiazole ring, which can influence its electronic properties and reactivity. Additionally, the combination of the piperidine ring and carboxamide group provides a distinct structural framework that can enhance its biological activity and specificity compared to similar compounds.

This detailed article provides a comprehensive overview of 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-PROPYLPIPERIDINE-3-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-N-propylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-3-8-18-16(21)12-5-4-9-20(11-12)17-19-14-7-6-13(22-2)10-15(14)23-17/h6-7,10,12H,3-5,8-9,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHPXCHQNSIXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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